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molecular formula C15H22BrN3O2 B8538601 Tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate

Tert-butyl 4-((6-bromopyridin-3-yl)amino)piperidine-1-carboxylate

Cat. No. B8538601
M. Wt: 356.26 g/mol
InChI Key: QVYHEGFIJUWLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

Using general procedure A, 5-amino-2-bromopyridine (Binz; v, Schickh, Chem. Ber., 68, 1935, 315-321) (308 mg, 1.78 mmol) and 1-Boc-4-piperidone (317 mg, 1.59 mmol) gave 4-(6-bromo-pyridin-3-ylamino)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (326 mg, 58%).
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
317 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([Br:8])=[N:6][CH:7]=1.[C:9]([N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[C:12]([O:11][C:9]([N:16]1[CH2:21][CH2:20][CH:19]([NH:1][C:2]2[CH:7]=[N:6][C:5]([Br:8])=[CH:4][CH:3]=2)[CH2:18][CH2:17]1)=[O:10])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
308 mg
Type
reactant
Smiles
NC=1C=CC(=NC1)Br
Step Two
Name
Quantity
317 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC=1C=NC(=CC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 326 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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